N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N6O6S and its molecular weight is 460.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and characterization of novel compounds often explore their potential applications in various fields such as materials science, pharmaceuticals, and agriculture. For example, the synthesis of novel aromatic polyimides demonstrated a range of thermal stabilities and solubility profiles, indicating their potential use in high-performance materials (Butt et al., 2005). Similarly, studies on compounds with isoxazole moieties, such as the chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), provide insights into the reactivity and stability of these compounds, which could inform the development of new drugs or agrochemicals (Adolphe-Pierre et al., 1998).
Antimicrobial and Anticancer Activities
Compounds with complex molecular structures, including pyrimidines and isoxazoles, often exhibit significant biological activities. For instance, novel thiazolidinone and azetidinone compounds incorporating indolylthienopyrimidines were synthesized and evaluated for their antioxidant and antimicrobial potential, showing promising results against various microbial strains (Saundane et al., 2012). Another study on new Pyrazolo[3,4-d]pyrimidin-4-one derivatives highlighted their anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line, demonstrating the potential of such compounds in cancer therapy (Abdellatif et al., 2014).
Exploration of Synthetic Pathways
The exploration of synthetic pathways for generating new compounds is a crucial aspect of chemical research. Techniques like microwave irradiative cyclocondensation have been employed to synthesize novel heterocyclic compounds, such as pyrimidine linked pyrazoles, which were evaluated for their insecticidal and antibacterial potential (Deohate and Palaspagar, 2020). These studies not only contribute to the understanding of chemical reactivity and synthesis strategies but also offer potential applications in developing new therapeutic agents and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors in the body. For example, the isoxazole ring structure is known to have a wide spectrum of biological activities and therapeutic potential .
Mode of Action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical Pathways
These compounds could potentially affect a variety of biochemical pathways. For instance, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and the specific biological system they interact with. In silico pharmacokinetic studies can provide some insights into these properties .
Properties
IUPAC Name |
N-[4-amino-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O6S/c1-9-6-13(25-31-9)21-14(26)8-32-19-23-16(20)15(18(28)24-19)22-17(27)10-4-5-11(29-2)12(7-10)30-3/h4-7H,8H2,1-3H3,(H,22,27)(H,21,25,26)(H3,20,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYYTYDSAOKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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